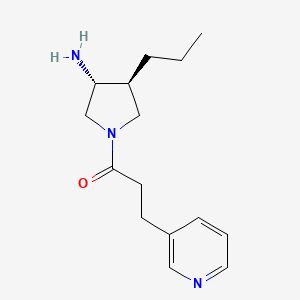

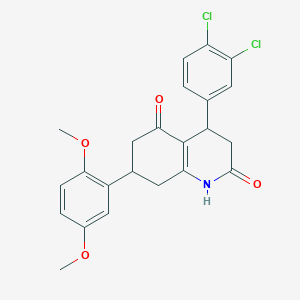

![molecular formula C18H15FN2O4 B5572869 5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5572869.png)

5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione involves multiple steps, including condensation reactions and the refinement of specific functional groups. For instance, similar compounds have been prepared through the refluxation of certain precursors in the presence of ethanol and anhydrous zinc chloride, indicating a complex synthesis process that requires precise control of reaction conditions (Patel, Shah, Trivedi, & Vyas, 2010).

Molecular Structure Analysis

The molecular structure of related imidazolidinediones demonstrates specific spatial arrangements, such as coplanarity between imidazolidinedione and fluorobenzylidene rings, suggesting intricate molecular interactions. These structural features are crucial for understanding the compound's reactivity and potential binding mechanisms (Simone et al., 1995).

Chemical Reactions and Properties

Imidazolidinediones undergo various chemical reactions, including O-alkylation, which is essential for modifying the compound's chemical properties for specific applications. The reactivity of these compounds often involves the formation of hydrogen bonds and van der Waals interactions, which influence their stability and interactions with other molecules (Simone et al., 1996).

Physical Properties Analysis

The physical properties of 5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione, such as melting points, solubility, and crystal structure, are influenced by its molecular structure. For instance, the crystal packing and hydrogen bonding patterns are critical for determining the compound's solubility and stability (Yin et al., 2008).

Chemical Properties Analysis

The chemical properties of imidazolidinediones are defined by their functional groups, which determine their reactivity, acidity, and potential for forming derivatives. Studies on similar compounds highlight the importance of specific substituents in enhancing the compound's chemical reactivity and its interactions with biological targets (Banu et al., 2013).

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research into imidazolidine derivatives, such as those related to the compound of interest, has demonstrated significant anti-inflammatory and analgesic properties. A study by Khalifa and Abdelbaky (2008) synthesized new imidazolyl acetic acid derivatives, showcasing their efficacy in reducing inflammation and pain in animal models, highlighting their potential as therapeutic agents in treating conditions associated with inflammation and pain. This research paves the way for further exploration of similar compounds in the development of new pharmaceuticals (Khalifa & Abdelbaky, 2008).

Antimicrobial Activity

Another crucial area of application for imidazolidine derivatives is their antimicrobial activity. Moorthy, Ekambaram, and Perumal (2014) synthesized imidazolyl thiazolidinedione derivatives and evaluated their effectiveness against various bacterial and fungal strains. Their findings suggest that these compounds possess moderate to potent antimicrobial properties, indicating their potential use in combating infectious diseases (Moorthy, Ekambaram, & Perumal, 2014).

Photodynamic Therapy for Cancer Treatment

The synthesis of new benzene sulfonamide derivatives containing Schiff base groups has shown remarkable potential in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) introduced zinc phthalocyanine derivatives with high singlet oxygen quantum yield, essential for effective PDT. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them promising candidates for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Electronic and Structural Analysis

The study of electron delocalization's influence on the stability and structure of potential N-heterocyclic carbene precursors has been pivotal in understanding the chemical behavior of imidazolidine derivatives. Hobbs et al. (2010) explored the reactivity and stability of these compounds, providing valuable insights into their electronic properties and potential applications in catalysis and material science (Hobbs et al., 2010).

Anticancer Properties

The exploration of thiazole and imidazolidinone derivatives for their antibacterial and anticancer properties represents a significant application in medicinal chemistry. Research by Sherif, Eldeen, and Helal (2013) into these compounds has shown promising results in inhibiting the growth of various cancer cell lines, indicating their potential as anticancer agents (Sherif, Eldeen, & Helal, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(5E)-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4/c1-24-16-9-11(8-14-17(22)21-18(23)20-14)6-7-15(16)25-10-12-4-2-3-5-13(12)19/h2-9H,10H2,1H3,(H2,20,21,22,23)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDFZELEFMARFJ-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)OCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)OCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5572794.png)

![1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide](/img/structure/B5572806.png)

![6-fluoro-2-{[rel-(4aS,8aR)-4a-(hydroxymethyl)octahydro-1,6-naphthyridin-6(2H)-yl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5572822.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine](/img/structure/B5572831.png)

![3-[1-(4-{[(2,2-dimethylcyclopropyl)carbonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5572832.png)

![(4aR*,7aS*)-1-methyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572839.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide](/img/structure/B5572858.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5572861.png)

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine](/img/structure/B5572874.png)